molecular formula C8H12N2O B13108007 2-(4-Methoxypyridin-2-YL)ethanamine CAS No. 1060805-38-0

2-(4-Methoxypyridin-2-YL)ethanamine

Cat. No.: B13108007
CAS No.: 1060805-38-0
M. Wt: 152.19 g/mol
InChI Key: ULILJVJGPUMAOM-UHFFFAOYSA-N
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Description

2-(4-Methoxypyridin-2-YL)ethanamine is an organic compound with the molecular formula C8H12N2O It is a derivative of pyridine, featuring a methoxy group at the 4-position and an ethanamine chain at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxypyridin-2-YL)ethanamine can be achieved through several methods. One common approach involves the reaction of 4-methoxypyridine with ethylene diamine under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxypyridin-2-YL)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce different amine derivatives .

Scientific Research Applications

2-(4-Methoxypyridin-2-YL)ethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methoxypyridin-2-YL)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

    2-(6-Methoxy-3-pyridinyl)ethanamine: Similar in structure but with the methoxy group at the 6-position.

    (6-Methoxypyridin-2-yl)methanamine: Features a methoxy group at the 6-position and a methanamine chain.

    4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl): A more complex derivative with additional functional groups.

Uniqueness

2-(4-Methoxypyridin-2-YL)ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 4-position and ethanamine chain at the 2-position make it a valuable compound for various research and industrial applications .

Properties

CAS No.

1060805-38-0

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

2-(4-methoxypyridin-2-yl)ethanamine

InChI

InChI=1S/C8H12N2O/c1-11-8-3-5-10-7(6-8)2-4-9/h3,5-6H,2,4,9H2,1H3

InChI Key

ULILJVJGPUMAOM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC=C1)CCN

Origin of Product

United States

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